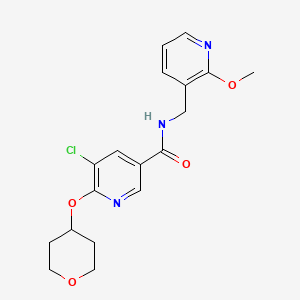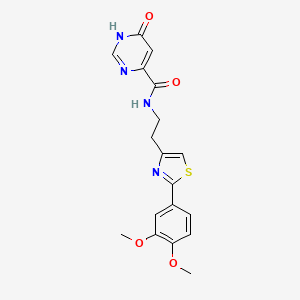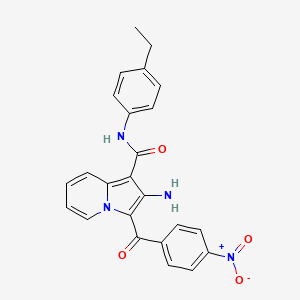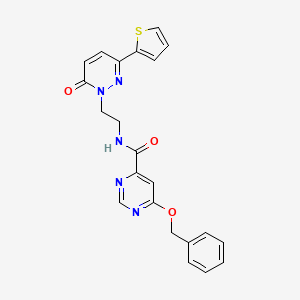![molecular formula C23H24ClN5O2S B2590346 7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904582-01-0](/img/structure/B2590346.png)
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- A study described the synthesis of various quinazoline derivatives, highlighting methods to generate compounds with potential diuretic activity. This research explored the synthesis of tricyclic 1,2,4-triazolo[3,4-b]quinazolines and related structures, demonstrating the versatility of quinazoline frameworks for creating biologically active compounds (Eisa et al., 1996).
- Another study focused on the facile synthesis of enol type acyl cyanides via a 1,3-dipolar cycloaddition reaction, showcasing a method for creating complex quinazoline derivatives. This work underscores the adaptability of quinazoline compounds for various synthetic routes and applications (Kurasawa et al., 1993).
Pharmacological Applications
- Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones revealed their potential as new classes of H1-antihistaminic agents. This indicates the therapeutic relevance of quinazoline derivatives in treating allergic reactions with minimal sedative effects, offering a promising avenue for developing new antihistamines (Alagarsamy et al., 2009).
- A novel synthetic quinazoline derivative was identified for its cytotoxic and antiproliferative activities against human tumor cell lines, showcasing the potential of such compounds in anticancer therapies. The study also assessed the interaction of this compound with DNA, highlighting the multifaceted roles of quinazoline derivatives in cancer research (Ovádeková et al., 2005).
Molecular Structure and Activity
- Detailed structural and molecular studies of quinazoline derivatives have been conducted to understand their interaction with biological targets. One study synthesized a specific triazoloquinazoline compound and performed a comprehensive analysis including X-ray crystallography, DFT studies, and molecular docking. This research contributes to the understanding of how such compounds interact with proteins, offering insights into their potential therapeutic applications (Wu et al., 2021).
Mécanisme D'action
The compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities . It has been shown to effectively decrease maximum urinary concentration and increase urination volume .
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes. Specific safety and hazard information was not found in the search results.
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-3-16-6-9-18(10-7-16)32(30,31)23-22-25-21(28-12-4-5-15(2)14-28)19-13-17(24)8-11-20(19)29(22)27-26-23/h6-11,13,15H,3-5,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJZWTVWRGURPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC(C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)

![6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2590278.png)



![N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2590285.png)
![7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2590286.png)